2-Hydroxy-5-phenylbenzaldehyde
Overview
Description
2-Hydroxy-5-phenylbenzaldehyde is an organic compound . It is an isomer of vanillin .
Synthesis Analysis
The compound can be synthesized via the Suzuki-Miyaura Cross-Coupling in water and air . This method is organic solvent-free and catalyzed by a Pd(II)-Salan complex .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 198.22 g/mol . Its melting point ranges from 98 to 102 degrees Celsius . The compound’s IUPAC name is 4-hydroxy [1,1’-biphenyl]-3-carbaldehyde .Scientific Research Applications
Synthesis and Antibacterial Activity
2-Hydroxy-5-phenylbenzaldehyde has been utilized in the synthesis of biologically active compounds. When iodinated, it yields 2-Hydroxy-3-iodo-5-phenylbenzaldehyde, which, through condensation with substituted aromatic amines, forms Schiff bases. These bases, upon further reactions, produce 2-azetidinones derivatives showing significant antibacterial activity against various bacteria such as Xanthomonas citri, Escherichia coli, Erwinia carotovora, and Bacillus subtilis (Junne et al., 2012).
Antioxidant and Enzyme Inhibition Properties
The compound has also been incorporated into Schiff base compounds that, after coordination with metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II), displayed enhanced antioxidant, enzyme inhibition, and antibacterial/antifungal activities. This suggests the bioactivity of the ligand significantly increases upon chelation with metal ions, highlighting its potential in medicinal chemistry (Sumrra et al., 2018).
Catalytic Activity in Alcohol Oxidation
Moreover, Schiff base copper(II) complexes derived from 2-aminobenzenesulfonic acid and 2-hydroxy-3-methoxybenzaldehyde have been reported as efficient and selective catalysts for the oxidation of alcohols to their corresponding carbonyl compounds. These complexes showcase their utility in homogeneous peroxidative oxidation of alcohols, further emphasizing the role of this compound derivatives in catalysis and organic synthesis (Hazra et al., 2015).
Fluorescent pH Sensor
Additionally, a Schiff base compound derived from this compound has been identified as a highly selective and sensitive fluorescent pH sensor, which is particularly valuable for studying biological organelles. This application demonstrates the compound's utility in bioanalytical chemistry, offering a non-invasive method to monitor pH changes within biological systems (Saha et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-hydroxy-5-phenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUBSKHQFFCEMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483067 | |
Record name | 2-hydroxy-5-phenylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-63-3 | |
Record name | 4-Hydroxy[1,1′-biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1761-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydroxy-5-phenylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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